1-(3-chloro-4-fluorophenyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide
Description
Properties
Molecular Formula |
C17H14ClFN2O3 |
|---|---|
Molecular Weight |
348.8 g/mol |
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H14ClFN2O3/c18-14-8-12(4-5-15(14)19)21-9-10(6-16(21)23)17(24)20-11-2-1-3-13(22)7-11/h1-5,7-8,10,22H,6,9H2,(H,20,24) |
InChI Key |
OHKFNJLWBLYEOH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=C(C=C2)F)Cl)C(=O)NC3=CC(=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Pyroglutamic Acid Derivatization
(2S,4S)-4-Amino-5-oxopyrrolidine-1,2-dicarboxylate derivatives, synthesized from (S)-pyroglutamic acid, offer a chiral starting point. Di-tert-butyl protection of the amino and carboxyl groups enables selective acylation at the 4-position. Subsequent acidolytic deprotection (e.g., HCl in dioxane) yields the free carboxylic acid, which is then coupled with amines to form carboxamides. For the target compound, this route would require introducing the 3-chloro-4-fluorophenyl group at position 1 prior to deprotection.
Key Data :
Multicomponent Ugi Condensation
A one-pot Ugi reaction assembles the pyrrolidinone core with pre-installed substituents. Using (Z)-2-(chloromethyl)-3-(4-chlorophenyl)acrylic acid, 4-fluoroaniline, and cyclohexyl isocyanide in ethanol-water (3:1), this method achieves 93% yield for analogous compounds. Adapting this approach, substitution with 3-chloro-4-fluorophenylacrylic acid and 3-hydroxyphenyl isocyanide could directly incorporate target substituents.
Optimization Parameters :
Aryl Group Introduction Strategies
Positioning the 3-chloro-4-fluorophenyl group at the pyrrolidinone’s 1-position demands regioselective methods:
Friedel-Crafts Alkylation
Electrophilic aromatic substitution using 3-chloro-4-fluorobenzyl chloride in the presence of AlCl₃ or FeCl₃ facilitates aryl group attachment. This method, however, risks over-alkylation and requires stringent temperature control (0–5°C).
Ullmann Coupling
Copper-catalyzed coupling of 3-chloro-4-fluoroiodobenzene with a pyrrolidinone precursor enables C–N bond formation. Catalytic CuI (10 mol%) with 1,10-phenanthroline in DMF at 110°C achieves >80% coupling efficiency for analogous structures.
Comparative Analysis :
| Method | Yield (%) | Side Products | Conditions |
|---|---|---|---|
| Friedel-Crafts | 65–70 | Di-alkylation | 0–5°C, AlCl₃ |
| Ullmann Coupling | 80–85 | Dehalogenation | 110°C, CuI/phenanthroline |
Carboxamide Formation
The final step couples the pyrrolidinone-3-carboxylic acid with 3-aminophenol:
Hydrazide Intermediate Route
Methyl 1-(3-chloro-4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate undergoes hydrazinolysis (hydrazine hydrate, propan-2-ol, reflux) to form the hydrazide. Subsequent reaction with 3-hydroxyphenyl isocyanate or carbodiimide-mediated coupling introduces the amide group.
Characterization :
Direct Coupling with Activation
Activating the carboxylic acid as an acid chloride (SOCl₂, 60°C) followed by reaction with 3-aminophenol in THF achieves 85–90% conversion. Alternatively, TBTU-mediated coupling in DMF at room temperature avoids harsh conditions.
Yield Comparison :
| Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| SOCl₂ | THF | 60 | 88 |
| TBTU | DMF | 25 | 82 |
Green Chemistry Considerations
Adopting ethanol-water solvent systems, atom-economic Ugi reactions, and minimizing toxic reagents (e.g., substituting BPC/PFTU with EEDQ) align with sustainable practices. Microwave-assisted synthesis reduces reaction times (20 min vs. 5 h) but requires yield optimization.
Analytical Validation
Critical spectroscopic benchmarks ensure structural fidelity:
-
¹H NMR :
-
¹³C NMR :
Challenges and Mitigation
-
Regioselectivity : Competing reactions at pyrrolidinone positions 1 and 3 necessitate protective group strategies (e.g., tert-butyl esters).
-
Amidation Side Reactions : Diketopiperazine formation is suppressed using EEDQ over BPC.
-
Solubility Issues : Recrystallization from ether/water mixtures improves purity .
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-4-fluorophenyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the halogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products
The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted phenyl derivatives.
Scientific Research Applications
1-(3-chloro-4-fluorophenyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-fluorophenyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Halogenation: The target compound’s 3-chloro-4-fluorophenyl group distinguishes it from simpler chlorophenyl analogues (e.g., CAS 331759-19-4).
- Hydroxyphenyl vs. Lipophilic Groups : The 3-hydroxyphenyl carboxamide in the target compound improves aqueous solubility compared to cyclohexyl or methoxypropyl substituents, which are more lipophilic .
Pyridine Carboxamides
- 5-Chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide (CAS 338977-82-5):
Isoindoline-1,3-diones
- 3-Chloro-N-phenyl-phthalimide (Fig. Used in polymer chemistry, highlighting the versatility of chloroaryl groups in diverse applications .
Biological Activity
1-(3-Chloro-4-fluorophenyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is C13H12ClFNO2, with a molecular weight of approximately 263.69 g/mol. The structure features a pyrrolidine ring, which is significant for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in signaling pathways. It has been shown to inhibit specific enzymes, leading to reduced inflammation and potential anticancer effects:
- Enzyme Inhibition : The compound can bind to the active sites of certain enzymes, inhibiting their function. This inhibition can lead to decreased production of inflammatory mediators.
- Receptor Interaction : Preliminary studies suggest that it may also interact with receptors involved in pain and inflammation pathways, although further research is needed to elucidate these interactions.
Biological Activities
Research has indicated several key biological activities associated with this compound:
- Anticancer Activity : Studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. It induces apoptosis and inhibits cell proliferation through mechanisms involving the modulation of signaling pathways related to cell survival and growth.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in vitro and in vivo by inhibiting the expression of pro-inflammatory cytokines.
- Neuroprotective Properties : Some studies suggest that it may protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduces cytokine levels | |
| Neuroprotection | Protects against oxidative stress |
Case Study: Anticancer Activity
A study conducted on various cancer cell lines revealed that this compound exhibited significant cytotoxicity, particularly against breast and lung cancer cells. The mechanism involved the activation of apoptotic pathways, as evidenced by increased caspase activity and PARP cleavage.
Case Study: Anti-inflammatory Effects
In an experimental model of inflammation, the compound was administered to mice subjected to lipopolysaccharide (LPS) treatment. Results showed a marked decrease in inflammatory markers such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
Q & A
Basic: What are the standard synthetic routes for 1-(3-chloro-4-fluorophenyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide?
Answer:
The synthesis typically involves cyclocondensation or coupling reactions. For example:
- Step 1: React 5-oxopyrrolidine-3-carboxylic acid derivatives with halogenated aryl precursors (e.g., 3-chloro-4-fluoroaniline) under coupling agents like EDCI/HOBt to form the pyrrolidine core .
- Step 2: Introduce the 3-hydroxyphenyl group via amidation using carbodiimide-mediated coupling.
- Purification: Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and confirm purity by HPLC (≥95%) .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- Structural Confirmation:
- 1H/13C NMR: Assign peaks for the pyrrolidine ring (δ ~2.5–3.5 ppm for protons, 170–180 ppm for carbonyl carbons) and aromatic substituents .
- HRMS: Validate molecular weight (e.g., observed [M+H]+ at m/z 375.09 vs. calculated 375.08) .
- Crystallography: Single-crystal X-ray diffraction (employ SHELX-2018 for refinement) resolves stereochemistry and hydrogen bonding .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
- Key Modifications:
- Assays:
Advanced: How to resolve contradictions in cytotoxicity data across studies?
Answer:
- Variables to Reconcile:
- Cell Lines: Compare data from HEK293 (non-cancer) vs. A549 (cancer) cells to assess selectivity .
- Assay Conditions: Normalize results to controls (e.g., 10% DMSO vs. PBS) to rule out solvent effects .
- Statistical Analysis: Apply ANOVA to evaluate significance of IC50 variations (e.g., 55.3% vs. 68.6% plaque reduction in MERS-CoV studies) .
Advanced: What computational strategies aid in target identification?
Answer:
- Pharmacophore Modeling: Use Schrödinger’s Phase to map essential features (e.g., hydrogen bond acceptors near the fluorophenyl group) .
- Molecular Dynamics (MD): Simulate binding stability (e.g., 100 ns MD runs in GROMACS) to assess interactions with MDM2’s hydrophobic pocket .
- Machine Learning: Train models on kinase inhibitor datasets to predict off-target effects .
Advanced: How to address crystallographic data discrepancies during refinement?
Answer:
- Troubleshooting:
- Validation: Cross-validate with CCDC databases (e.g., compare bond lengths ±0.02 Å) .
Advanced: Strategies to optimize pharmacokinetic properties?
Answer:
- Solubility Enhancement: Introduce polar groups (e.g., replace 3-hydroxyphenyl with morpholine) to improve LogP (target <3) .
- Metabolic Stability: Conduct microsomal assays (e.g., human liver microsomes) to identify sites of oxidative metabolism. Block labile positions with deuterium or fluorine .
- Oral Bioavailability: Use PK/PD modeling (e.g., Phoenix WinNonlin) to optimize dosing regimens for in vivo efficacy .
Advanced: Designing in vivo studies to evaluate antitumor efficacy?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
